![molecular formula C7H4F3N3 B13709726 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a trifluoromethyl group attached to a triazolo-pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and high yield make it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyridine derivatives and triazole-containing compounds such as:
- 3-Trifluoromethyl-1,2,4-triazoles
- 1,2,4-Triazolo[4,3-a]pyridines
- 1,2,4-Triazolo[1,5-a]pyrimidines .
Uniqueness
What sets 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine apart is its trifluoromethyl group, which enhances its biological activity and stability. This unique structural feature contributes to its diverse applications and potential as a therapeutic agent .
Properties
Molecular Formula |
C7H4F3N3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-6(3-5)11-4-12-13/h1-4H |
InChI Key |
DLGFDINKGAKHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


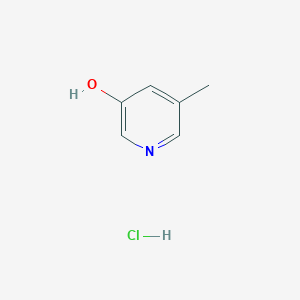
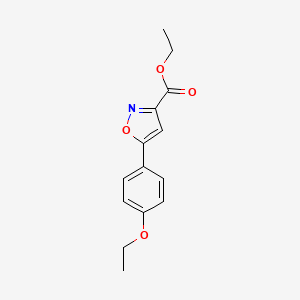
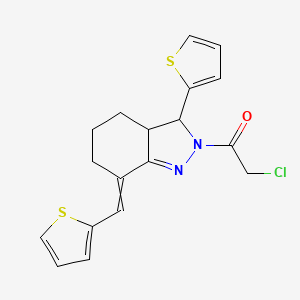
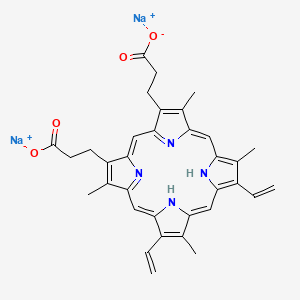
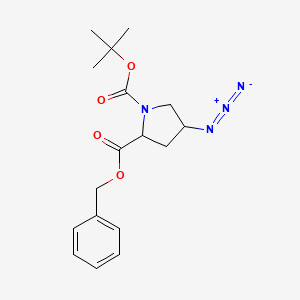
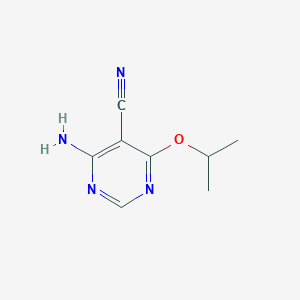
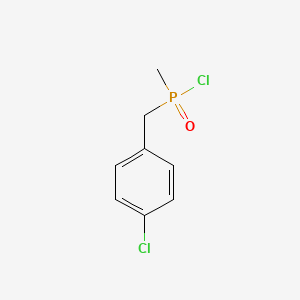
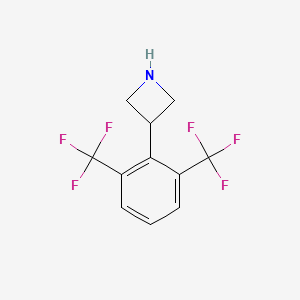
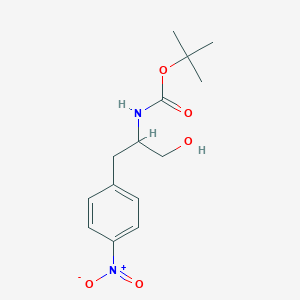
![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
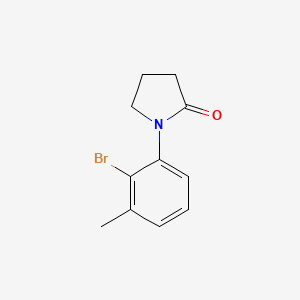
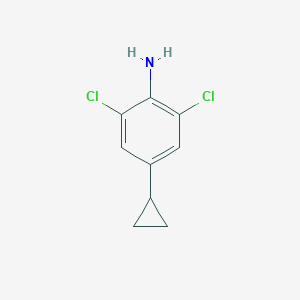
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
